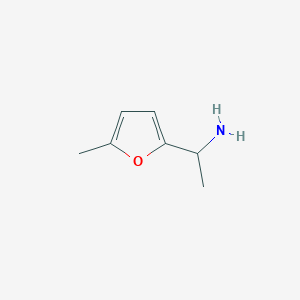

1-(5-Methyl-furan-2-yl)-ethylamine

Vue d'ensemble

Description

1-(5-Methyl-furan-2-yl)-ethylamine is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(5-Methyl-furan-2-yl)-ethylamine can be synthesized through several methods. One common approach involves the reaction of 5-methylfurfural with ethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(5-Methyl-furan-2-yl)-ethylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding furan derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: The ethylamine group can participate in substitution reactions, leading to the formation of new compounds with different substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan carboxylic acids, while reduction can produce furan alcohols.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Potential

The biological activity of 1-(5-Methyl-furan-2-yl)-ethylamine is under investigation, with studies suggesting its potential as a therapeutic agent. Compounds with similar structures have been studied for their pharmacological properties, including anti-cancer and anti-inflammatory activities. For instance, derivatives of furan have shown promise in targeting specific cancer cell lines and exhibiting antibacterial properties against various pathogens.

Case Study: Anticancer Activity

Research on furan derivatives has indicated their capability to induce apoptosis in cancer cells. A study demonstrated that furan-based compounds could significantly inhibit the growth of HeLa and HepG2 cell lines, suggesting that this compound may also possess similar anticancer properties .

Materials Science

Synthesis and Characterization

this compound can be synthesized through various organic reactions involving furan derivatives. Characterization techniques such as FT-IR, NMR, and UV-VIS spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Applications in Polymers

Furan derivatives have been utilized in the development of bio-based polymers and resins. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in coatings and adhesives.

Green Chemistry

Sustainable Practices

The use of furan derivatives like this compound aligns with principles of green chemistry. They can serve as renewable feedstocks for the production of various chemicals, reducing reliance on fossil fuels. Their application as solvents and catalysts in organic reactions promotes environmentally friendly synthesis pathways.

Case Study: Biofuels

Research has indicated that furan derivatives can be blended with conventional fuels to create biofuels with lower emissions. The integration of this compound into fuel formulations may enhance combustion efficiency while minimizing environmental impact.

Agriculture

Pesticidal Properties

Furfural derivatives, including this compound, are being explored for their potential as fungicides and nematicides. Their application can improve crop yields by controlling pests effectively.

Case Study: Crop Protection

Field trials have shown that furan-based compounds can reduce the incidence of fungal diseases in crops. The use of these compounds as biopesticides presents a sustainable alternative to synthetic pesticides, promoting ecological balance in agricultural practices .

Mécanisme D'action

The mechanism of action of 1-(5-Methyl-furan-2-yl)-ethylamine involves its interaction with specific molecular targets and pathways. The ethylamine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The furan ring may also participate in π-π interactions with aromatic residues in proteins, affecting their activity.

Comparaison Avec Des Composés Similaires

- 2-(5-Methyl-furan-2-yl)-ethylamine

- 3-(5-Methyl-furan-2-yl)-propylamine

- 1-(2-Furyl)-ethylamine

Uniqueness: 1-(5-Methyl-furan-2-yl)-ethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.

Activité Biologique

1-(5-Methyl-furan-2-yl)-ethylamine, also known as 1-(5-Methylfuran-2-yl)ethanamine, is an organic compound characterized by a furan ring substituted with a methyl group and an ethylamine functional group. Its molecular formula is C${8}$H${11}$N, with a molecular weight of approximately 135.18 g/mol. This compound has garnered interest in medicinal chemistry and organic synthesis due to its unique structural properties that may confer distinct biological activities.

Chemical Structure and Properties

The presence of the furan ring contributes to the compound's aromaticity, while the ethylamine group enhances its nucleophilicity. This combination may lead to unique reactivity patterns and biological interactions not typically observed in simpler amines.

| Property | Value |

|---|---|

| Molecular Formula | C${8}$H${11}$N |

| Molecular Weight | 135.18 g/mol |

| Structure | Chemical Structure |

Biological Activity Overview

The biological activity of this compound is still under investigation, with ongoing research focusing on its potential pharmacological properties. Compounds with similar structures have been explored for various biological activities, including:

- Antioxidant Activity : Some furan derivatives exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

- Neuroprotective Effects : Structurally related compounds have shown potential neuroprotective effects, suggesting that this compound may also have similar properties.

- Anticancer Potential : The ability of certain furan derivatives to inhibit cancer cell proliferation has been documented, indicating a possible therapeutic application for this compound in oncology.

Currently, there is no detailed information available regarding the specific mechanism of action of this compound in biological systems. However, insights can be drawn from studies on similar compounds. For instance, derivatives of furan have been noted to interact with various molecular targets, potentially influencing biochemical pathways related to cell signaling and metabolism.

Case Studies and Research Findings

Research has primarily focused on the synthesis and preliminary biological evaluation of furan derivatives. Here are some notable findings:

-

Structure-Activity Relationship (SAR) Studies :

- A series of synthesized derivatives based on furan structures have shown varying degrees of inhibition against specific targets such as sirtuin enzymes, which are implicated in cancer and neurodegenerative diseases .

- For example, compounds structurally related to this compound were evaluated for their inhibitory effects on human sirtuin 2 (SIRT2), demonstrating significant activity at micromolar concentrations.

- Pharmacological Screening :

-

Toxicological Assessments :

- Toxicological evaluations indicate that while some furan derivatives can be irritating or corrosive, their safety profiles vary significantly based on structural modifications .

Propriétés

IUPAC Name |

1-(5-methylfuran-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-5-3-4-7(9-5)6(2)8/h3-4,6H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEWUTPKFVOPDCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00398272 | |

| Record name | 1-(5-Methyl-furan-2-yl)-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64270-99-1 | |

| Record name | 1-(5-Methyl-furan-2-yl)-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-methylfuran-2-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.